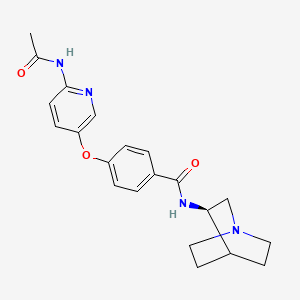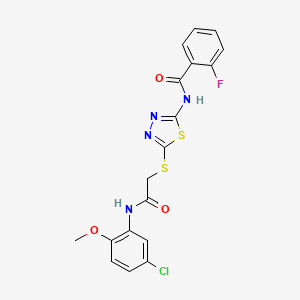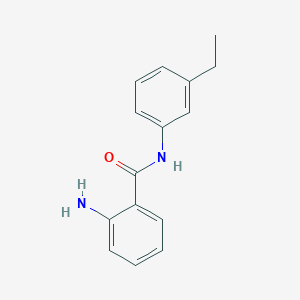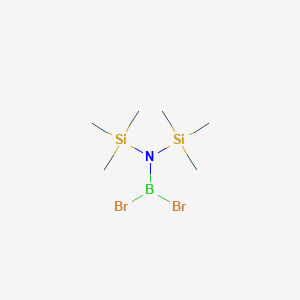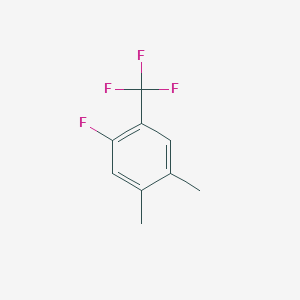
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is an aromatic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of a suitable precursor, such as 4,5-dimethyl-2-trifluoromethylbenzene, using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like Selectfluor and NFSI are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can influence the compound’s electronic properties, making it a potent electrophile or nucleophile in various reactions. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinated aromatic compound used in electrophilic fluorination reactions.
1-Fluoro-2-(trifluoromethylsulfonyl)benzene: A fluorinated compound with applications in organic synthesis and catalysis.
Uniqueness: 1-Fluoro-4,5-dimethyl-2-trifluoromethylbenzene is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex aromatic compounds and in applications requiring precise control over reactivity and selectivity .
Eigenschaften
CAS-Nummer |
116850-35-2 |
|---|---|
Molekularformel |
C9H8F4 |
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
1-fluoro-4,5-dimethyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4/c1-5-3-7(9(11,12)13)8(10)4-6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
QSUFRONFAAERTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



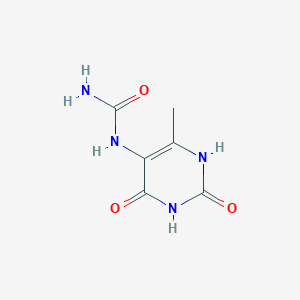
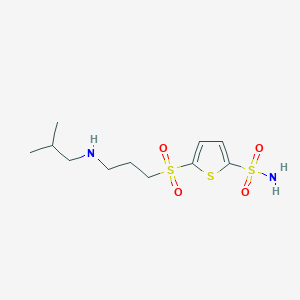
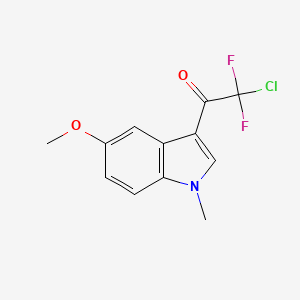
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
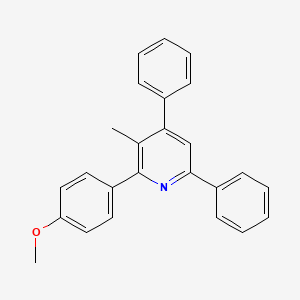
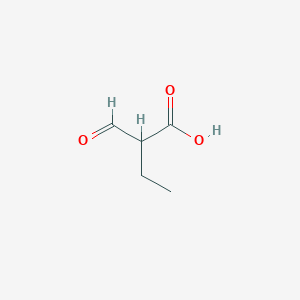
![1,3-Bis[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B14137338.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
